molecular formula C19H13N7O2 B5997556 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5997556
M. Wt: 371.4 g/mol
InChI Key: RJURCCSGNKOENL-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a pyrido[4,3-b][1,6]naphthyridine core fused with a 3-methyl-1,2,4-triazole substituent at position 2 and a pyridyl group at position 7. Its molecular formula is C₁₈H₁₁N₇O₂ (molecular weight: 357.3 g/mol), as confirmed by structural data in . The compound’s unique architecture combines π-deficient (pyridine, naphthyridine) and π-excessive (triazole) heterocycles, enabling diverse intermolecular interactions such as π-π stacking and hydrogen bonding.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7O2/c1-11-21-19(24-23-11)26-9-6-15-13(18(26)28)10-12-14(22-15)5-8-25(17(12)27)16-4-2-3-7-20-16/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJURCCSGNKOENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple stepsThe reaction conditions typically involve the use of metal catalysts and specific solvents to ensure high yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In medicinal applications, it inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells . The triazole and pyridine rings play a crucial role in binding to the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido-naphthyridine derivatives with triazole substituents. Below is a systematic comparison with structurally analogous compounds reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound 3-methyl-1H-1,2,4-triazol-5-yl (2), pyridin-2-yl (8) C₁₈H₁₁N₇O₂ Predicted PARP inhibition via in silico docking; moderate logP (estimated ~2.1)
2-isopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione Isopentyl (2), 1H-1,2,4-triazol-5-yl (8) C₁₈H₁₈N₆O₂ logP = 3.2; tested in PARP1/2 enzymatic assays (IC₅₀ ~50 nM)
2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione Cyclohexyl (2), 3-methyl-triazol-5-yl (8) C₂₀H₁₈N₆O₂ Enhanced metabolic stability (t₁/₂ > 6 hrs in liver microsomes)
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 3-methyl-triazol-5-yl (2), phenethyl (8) C₂₂H₁₈N₆O₂ Anticancer activity (IC₅₀ = 1.2 µM in HeLa cells); logP = 3.8
2-(tetrahydrofuran-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione Tetrahydrofuran-methyl (2), triazol-5-yl (8) C₁₈H₁₆N₆O₃ Improved aqueous solubility (2.1 mg/mL) due to polar substituent

Key Findings from Comparisons:

Substituent Effects on Bioactivity :

  • The pyridyl group in the target compound (position 8) may enhance binding to PARP’s NAD⁺ domain compared to aliphatic substituents (e.g., isopentyl or phenethyl) due to π-π interactions with aromatic residues .
  • The 3-methyl-triazole substituent (position 2) likely improves metabolic stability by reducing oxidative degradation, as seen in cyclohexyl analogs .

Physicochemical Properties: Lipophilicity (logP) varies significantly: Phenethyl-substituted derivatives (logP ~3.8) exhibit higher membrane permeability but lower solubility, whereas polar groups (e.g., tetrahydrofuran-methyl) improve solubility at the cost of permeability .

Synthetic Challenges :

  • Incorporation of the triazole moiety requires optimized solvent systems (e.g., DMF/EtOH mixtures) and temperatures (80–100°C) to suppress side reactions .
  • Intermediate purity (>99% via HPLC and ¹H/¹³C NMR) is critical for ensuring reproducibility in biological assays .

Biological Activity: Structural analogs with bulky substituents (e.g., phenethyl) show stronger anticancer activity but higher cytotoxicity, whereas smaller groups (e.g., pyridyl) may improve selectivity . The target compound’s predicted PARP inhibition aligns with known naphthyridine-based inhibitors (e.g., talazoparib, Ki = 0.6 nM), though experimental validation is needed .

Future Research Directions

  • In Silico Studies : Molecular dynamics simulations to validate PARP binding modes .
  • Derivatization : Introduce fluorinated or electron-withdrawing groups to modulate potency and pharmacokinetics .
  • Synergistic Assays : Test combinations with chemotherapy agents (e.g., temozolomide) to assess synergistic effects .

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